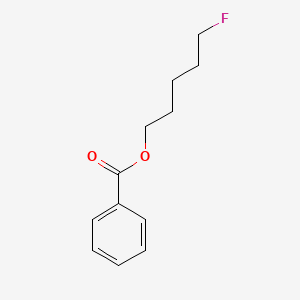

Benzoic acid, 5-fluoropentyl ester

Description

Contextualization of Benzoic Acid Esters in Organic Synthesis

Benzoic acid esters, commonly known as benzoates, are a well-established class of compounds with extensive applications in organic synthesis. wikipedia.org They are formally derived from the condensation reaction, or esterification, of benzoic acid and an alcohol. annexechem.com This reaction is typically catalyzed by an acid and serves as a fundamental method for their preparation. annexechem.comacs.org

In the realm of synthetic chemistry, the benzoate (B1203000) group is frequently employed as a robust protecting group for hydroxyl functionalities in complex molecules. Its stability under a variety of reaction conditions makes it a reliable choice for chemists aiming to mask the reactivity of an alcohol while modifying other parts of a molecule. The formation of these esters can be achieved through numerous methods, each with specific advantages.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Benzoic acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | A classic, equilibrium-driven method. annexechem.com |

| Acylation with Benzoyl Chloride | Alcohol, Benzoyl Chloride, Base (e.g., Pyridine, TMEDA) | A rapid and high-yielding reaction, often performed at low temperatures. organic-chemistry.org |

| DMAP-Catalyzed Acylation | Alcohol, Benzoic Anhydride (B1165640) or Benzoyl Chloride, DMAP | Highly efficient method, even for sterically hindered or less reactive alcohols. organic-chemistry.org |

| Industrial Synthesis | Benzoic acid, Alcohol, Metal Catalyst (e.g., Tin(II) or Titanium compounds) | Used for large-scale production, often involving distillation to remove water and drive the reaction to completion. google.comgoogle.com |

Beyond their role as protecting groups, benzoic acid esters are crucial intermediates in the synthesis of a wide array of more complex organic structures, including dyes, fragrances, and pharmaceutical compounds. annexechem.com

Significance of Fluorine Substitution in Organic Chemistry Research

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical research, particularly in medicinal chemistry and materials science. acs.org Organofluorine chemistry has expanded dramatically since its origins, driven by the unique and often transformative properties that fluorine imparts upon a molecule. numberanalytics.comnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. numberanalytics.comnih.gov

This "fluorine effect" can profoundly alter a molecule's physical, chemical, and biological properties. rsc.org In pharmaceutical research, strategic fluorination is a widely used tactic to enhance the efficacy of drug candidates. It is estimated that approximately 20-30% of all modern pharmaceuticals contain at least one fluorine atom. rsc.orgnih.gov The primary benefits of fluorination are summarized below.

| Property Modified | Effect of Fluorination | Significance in Research |

| Metabolic Stability | The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). | Increases the half-life and bioavailability of a drug by preventing its rapid breakdown in the body. numberanalytics.comnih.gov |

| Lipophilicity | Fluorine substitution can increase a molecule's affinity for lipids. | Can improve the ability of a drug to cross cell membranes and the blood-brain barrier. numberanalytics.com |

| Binding Affinity | The electronegativity of fluorine can alter a molecule's conformation and electronic distribution, leading to stronger or more selective interactions with target proteins or enzymes. | Can significantly increase the potency and specificity of a therapeutic agent. numberanalytics.comnih.gov |

| Acidity/Basicity | The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. | Modifies the ionization state of a molecule at physiological pH, affecting its solubility and target engagement. |

These unique characteristics make fluorine a "special element" in chemical design, enabling the creation of novel materials, catalysts, and therapeutic agents with enhanced performance. acs.orgacs.org

Research Trajectories for Alkyl Fluorobenzoates

Given the established utility of both benzoates and organofluorine compounds, the research trajectories for alkyl fluorobenzoates, including Benzoic acid, 5-fluoropentyl ester, are multifaceted. These compounds serve as valuable molecular probes and building blocks in several scientific fields.

One major area of investigation is medicinal chemistry . Many bioactive compounds are based on a benzoic acid scaffold, and converting them into fluorinated esters is a logical strategy for drug optimization. researchgate.net For this compound, the 5-fluoropentyl chain could act as a lipophilic tail that has been metabolically stabilized. This modification could be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule.

In materials science , the incorporation of fluorine can influence intermolecular forces, such as arene-perfluoroarene interactions, which can be exploited to control the self-assembly and bulk properties of materials. acs.org Fluorinated esters are studied for their potential use as components in liquid crystals, polymers, and specialized lubricants. pdx.edu

A third significant research direction is their use as chemical tracers . Fluorinated benzoic acids (FBAs) are widely used as tracers in environmental and industrial applications, such as monitoring fluid flow in oil reservoirs and geothermal fields, because they can be detected at very low concentrations. researchgate.net The corresponding esters, like this compound, could be investigated as tracers with different solubility or partitioning properties, or as precursors that release the FBA tracer under specific conditions.

The synthesis of these compounds generally follows established esterification protocols, reacting a fluorinated alcohol with benzoic acid or its derivatives, or conversely, reacting a fluorinated benzoic acid with an alcohol. pdx.edu The continued exploration of these molecules is expected to yield novel applications across a spectrum of scientific and industrial fields.

Structure

3D Structure

Properties

CAS No. |

583-16-4 |

|---|---|

Molecular Formula |

C12H15FO2 |

Molecular Weight |

210.24 g/mol |

IUPAC Name |

5-fluoropentyl benzoate |

InChI |

InChI=1S/C12H15FO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

VBUBHKGSNQYAIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCF |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Esterification Reaction Mechanisms

The synthesis of benzoic acid, 5-fluoropentyl ester is typically achieved through esterification, a cornerstone reaction in organic chemistry. The precise mechanistic pathway can be influenced by the reaction conditions, particularly the presence of an acid catalyst.

Role of Acylium Ion Intermediates in Acid-Catalyzed Reactions

In the presence of a strong acid, the esterification of benzoic acid with 5-fluoropentanol can proceed through a mechanism involving a highly reactive acylium ion intermediate. rsc.orgresearchgate.net This pathway diverges from the more traditionally taught tetrahedral intermediate route.

According to density functional theory (DFT) calculations and supported by electrospray ionization-mass spectrometry (ESI-MS), acid-catalyzed esterification is a concise, two-step process. rsc.orgresearchgate.net

Protonation and Acylium Ion Formation : The reaction initiates with the protonation of the hydroxyl-oxygen of benzoic acid. This step is the rate-controlling step of the reaction, requiring an activation energy of approximately 4–10 kcal/mol. rsc.orgresearchgate.net The protonated intermediate then readily loses a water molecule to form a highly active benzoyl acylium ion.

Spontaneous Trimolecular Reaction : The generated acylium ion is a potent electrophile. It then undergoes a spontaneous reaction with two molecules of 5-fluoropentanol to yield the final product, this compound. rsc.orgresearchgate.net This step is considered a trimolecular reaction, where one alcohol molecule acts as the nucleophile and the second facilitates the deprotonation of the intermediate. rsc.org

This acylium ion pathway is presented as a shared mechanism for both acid-catalyzed esterification and the reverse reaction, ester hydrolysis. rsc.orgresearchgate.netrsc.org The ease with which acylium ions are generated from various carboxylic acids has been confirmed by ESI-MS data. rsc.org

Nucleophilic Acyl Substitution Pathways

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. jove.comwikipedia.org This general mechanism involves the addition of a nucleophile to the carbonyl carbon of the carboxylic acid, followed by the elimination of a leaving group. jove.com

Under acidic conditions, the mechanism proceeds through several key steps: jove.combyjus.com

Carbonyl Activation : The carbonyl oxygen of benzoic acid is protonated by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.comopenochem.orgmasterorganicchemistry.com

Nucleophilic Attack : The weakly nucleophilic 5-fluoropentanol attacks the activated carbonyl carbon. This addition step breaks the carbonyl π bond and results in the formation of a tetrahedral intermediate. jove.comucalgary.ca

Proton Transfer : A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. jove.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.commasterorganicchemistry.com

The entire process is a series of equilibria. To drive the reaction towards the product side and achieve a high yield, reaction conditions can be manipulated, for instance, by using an excess of the alcohol (5-fluoropentanol) or by removing water as it is formed. masterorganicchemistry.comtcu.edu

Hydrolysis Mechanisms of Fluorinated Esters

The cleavage of the ester bond in this compound via hydrolysis is a critical reaction to consider, providing insights into its stability. This process can be catalyzed by acids or potentially mediated by enzymes.

Detailed Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification. masterorganicchemistry.comyoutube.com For this compound, the mechanism involves the following steps in the presence of aqueous acid: ucalgary.cayoutube.com

Protonation of the Carbonyl : The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This makes the carbonyl carbon more electrophilic. ucalgary.cayoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the 5-fluoropentoxy group. This converts the alkoxy group into a good leaving group (5-fluoropentanol). youtube.com

Elimination of the Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 5-fluoropentanol. ucalgary.cayoutube.com

Deprotonation : A water molecule removes a proton from the protonated carboxylic acid, yielding benzoic acid and regenerating the acid catalyst (H₃O⁺). youtube.com

This entire process is reversible, and the position of the equilibrium is determined by the concentration of water. masterorganicchemistry.comyoutube.com

Examination of Potential Enzymatic Hydrolysis Pathways for Research Applications

The susceptibility of fluorinated esters like this compound to enzymatic hydrolysis is an area of active research interest, though systematic investigations are somewhat limited. nih.gov Enzymes such as carboxylesterases and lipases are known to catalyze the hydrolysis of a wide range of esters. nih.govyoutube.com

The potential for enzymatic cleavage is significant for research applications, particularly in biological systems. While the natural susceptibility of fluorine-bearing esters to common esterases remains an area requiring more in-depth study, the general principles of enzyme-catalyzed hydrolysis would apply. nih.gov The reaction would proceed within the enzyme's active site, where specific amino acid residues would facilitate the nucleophilic attack of water on the ester's carbonyl group.

A continuous spectrofluorimetric assay has been developed to monitor the enzymatic hydrolysis of medicinal esters. This method relies on detecting the protons released during hydrolysis via a pH-sensitive dye, and it could be adapted to study the kinetics of enzymatic hydrolysis of this compound under physiological conditions. nih.gov Such studies would be crucial for understanding the metabolic fate and stability of this and similar compounds in biological environments.

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with fluorine in the pentyl group of the ester has a profound impact on the molecule's reactivity. This influence stems primarily from the strong electron-withdrawing inductive effect of the fluorine atom.

Ab initio calculations and kinetic studies on related fluorinated esters have shown that fluorine substitution significantly accelerates the rate of hydrolysis. researchgate.netscispace.com The electron-withdrawing fluorine atom destabilizes the ester relative to the transition state for hydrolysis. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Studies on partially fluorinated ethyl esters have provided quantitative data on this effect. The introduction of a single fluorine atom to the ethyl group was found to increase the hydrolysis rate by a factor of approximately 8 compared to the non-fluorinated analogue. nih.gov Each subsequent fluorine atom further increased the hydrolysis rate by a factor of 3 to 4. nih.gov This suggests that the 5-fluoropentyl group in this compound would likewise lead to a faster hydrolysis rate compared to pentyl benzoate (B1203000).

The table below, based on data from related fluorinated ethyl esters, illustrates the general trend of how fluorine substitution impacts hydrolysis rates. nih.gov

| Ester Moiety | Relative Hydrolysis Rate Increase |

| Ethyl | Baseline |

| 2-Fluoroethyl | ~8x faster than ethyl |

| 2,2-Difluoroethyl | ~24-32x faster than ethyl |

| 2,2,2-Trifluoroethyl | ~72-128x faster than ethyl |

This table provides an illustrative trend based on data for ethyl esters and may not represent the exact quantitative effect for the 5-fluoropentyl chain.

Thermodynamically, the C-F bond is exceptionally strong, but its influence on the thermodynamics of the esterification or hydrolysis reaction equilibrium is complex. While the bond itself is stable, the inductive effect on the ester linkage's reactivity is the more dominant factor in kinetic considerations. rsc.org The presence of fluorine can alter the solvation characteristics of the molecule, which in turn affects both reaction kinetics and thermodynamics. acs.org

Spectroscopic Characterization and Analytical Research Applications

Mass Spectrometry (MS) for Structural Analysis

Mass spectrometry is a cornerstone of analytical chemistry, capable of providing high-precision information about the mass-to-charge ratio of ionized molecules. This technique is crucial for confirming the identity and investigating the fragmentation patterns of compounds like Benzoic acid, 5-fluoropentyl ester.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This allows for the confident confirmation of the compound's molecular formula, C12H15FO2. The high-resolution capability is essential for differentiating the target compound from any potential isomeric or isobaric impurities.

To further probe the molecular structure, Tandem Mass Spectrometry (MS/MS) would be utilized. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For instance, characteristic fragments would likely include the loss of the 5-fluoropentyl group and the formation of a benzoyl cation, providing clear evidence of the ester linkage and the constituent parts of the molecule.

Mass Spectrometry Imaging (MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of chemical compounds within a sample, without the need for labeling. In a non-biological context, MSI could be applied to study the distribution of this compound on a surface or within a material matrix. For example, it could be used to analyze the uniformity of its application on a solid support or to investigate its diffusion into a polymer film. This would provide valuable insights into the compound's physicochemical properties in a spatially resolved manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide the foundational data for confirming the structure of this compound. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoate (B1203000) group and the aliphatic protons of the 5-fluoropentyl chain. The chemical shifts, integration values, and coupling patterns of these signals would confirm the arrangement of these groups. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, carbonyl).

Below is a table predicting the expected NMR data based on the structure of this compound.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic Protons | Chemical shifts between 7.4-8.1 ppm | Chemical shifts between 128-134 ppm |

| Methylene (B1212753) Protons (adjacent to oxygen) | Triplet, ~4.3 ppm | ~65 ppm |

| Methylene Protons (adjacent to fluorine) | Triplet of triplets, ~4.5 ppm | ~84 ppm (doublet due to C-F coupling) |

| Other Methylene Protons | Multiplets, ~1.5-1.9 ppm | ~22-30 ppm |

| Carbonyl Carbon | N/A | ~166 ppm |

Note: The predicted values are estimates and the actual experimental values may vary.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be an essential analytical technique. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a signal whose chemical shift is characteristic of a primary fluoroalkane. Furthermore, this signal would exhibit coupling to the adjacent protons, appearing as a triplet, which would definitively confirm the position of the fluorine atom at the terminal end of the pentyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods can confirm the presence of the ester group, the aromatic ring, the alkyl chain, and the carbon-fluorine bond.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique fingerprint based on its molecular structure. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact ester is not widely published, the expected peaks can be inferred from the spectra of similar benzoate esters and fluorinated compounds. docbrown.inforesearchgate.net

The most prominent peaks would arise from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1725-1705 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1300-1100 cm⁻¹ range. The presence of the benzene (B151609) ring would be confirmed by C=C stretching vibrations within the aromatic ring, appearing around 1600-1450 cm⁻¹, and C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). docbrown.info The aliphatic C-H bonds of the pentyl chain will show stretching vibrations in the 3000-2850 cm⁻¹ region. Finally, the C-F stretching vibration from the fluoropentyl group is anticipated to appear as a strong absorption in the 1400-1000 cm⁻¹ range, which may overlap with the C-O stretching region. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1725 - 1705 |

| Ester Linkage | C-O Stretch | 1300 - 1100 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Fluoroalkane | C-F Stretch | 1400 - 1000 |

Attenuated Total Reflection (ATR) Techniques in FTIR

Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of liquid and solid samples. researchgate.netnih.gov It works on the principle of total internal reflectance, where the IR beam interacts with the sample at the surface of a high-refractive-index crystal (like diamond or germanium). researchgate.net This technique is particularly advantageous as it requires minimal to no sample preparation, making it a rapid and efficient method for obtaining high-quality spectra. nih.gov For this compound, which is likely a liquid or a low-melting solid, a small drop could be placed directly onto the ATR crystal to acquire its FTIR spectrum. This approach avoids the complexities of preparing KBr pellets or liquid cells and is less sensitive to sample thickness than traditional transmission methods. researchgate.netnih.gov

Advanced Spectroscopic Methods

Beyond standard IR and Raman, advanced spectroscopic techniques can provide deeper insights into the molecular structure and properties of this compound.

Terahertz Spectroscopy for Chemical Detection Research

For this compound, THz spectroscopy could be used to study conformational flexibility in the pentyl chain and intermolecular interactions in the condensed phase. A study on 5-substituted uracils demonstrated that changes in substituent atoms lead to distinct new vibrational modes and shifts in the THz absorption peaks. nih.gov Similarly, the introduction of the 5-fluoropentyl group to the benzoate structure would be expected to produce a characteristic THz spectrum, potentially useful for its specific identification and for studying its solid-state packing and polymorphism.

UV-Vis Spectroscopy in Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the benzene ring conjugated with the carbonyl group of the ester. This system is expected to exhibit characteristic π → π* electronic transitions.

Studies on similar benzoate derivatives, such as 4-pentylphenyl 4-n-benzoate, show strong absorbance in the UV region. nih.gov The exact position of the maximum absorption wavelength (λ_max) for this compound would be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov Due to the linear relationship between absorbance and concentration as described by the Beer-Lambert Law, UV-Vis spectroscopy serves as a robust and straightforward method for the quantitative analysis of this compound in solutions, provided a pure standard is available for calibration. For instance, in the analysis of 5-Fluorouracil, a related fluorinated pyrimidine, UV-Vis spectroscopy at a λ_max of 266 nm is routinely used for its quantification. researchgate.net

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatography is essential for separating a compound from a mixture, assessing its purity, and identifying any impurities. For a moderately nonpolar compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique. nih.govijrpc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. nih.gov The mobile phase would consist of a polar solvent mixture, for example, acetonitrile (B52724) and water or methanol (B129727) and a buffer solution. nih.govijrpc.com The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. This compound, being relatively nonpolar, would have a strong affinity for the C18 column and would thus have a longer retention time compared to more polar impurities. By adjusting the solvent gradient (the ratio of organic solvent to water), a high-resolution separation can be achieved, allowing for the quantification of the main compound and the detection of synthesis byproducts or degradation products. doaj.orgthermofisher.com

Table 2: Hypothetical RP-HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~275 nm |

| Injection Volume | 10 µL |

This method would serve to establish the purity profile of this compound, a critical step in its characterization for any research application.

Applications of Benzoic Acid, 5 Fluoropentyl Ester in Chemical Research and Chemical Biology Excluding Clinical Applications

Development and Utilization as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The specific structure of Benzoic acid, 5-fluoropentyl ester, which combines an aromatic ring, an ester linkage, and a fluorinated alkyl chain, lends itself to several applications in this field.

Design Principles for Fluorinated Ester Chemical Probes

The design of effective chemical probes relies on a deep understanding of how different functional groups influence a molecule's behavior. In fluorinated ester probes like this compound, several key principles are at play:

The Role of Fluorine : The substitution of hydrogen with fluorine, the most electronegative element, creates a strong carbon-fluorine (C-F) bond. This bond can enhance the metabolic stability of the probe by making it less susceptible to oxidative degradation. nih.gov The presence of fluorine is generally rare in biological systems, which allows for highly specific detection using techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, minimizing background interference. nih.govnih.gov Fluorination can also alter the molecule's conformation and electronic properties, which can be tuned to improve binding affinity and selectivity for a target protein. mdpi.com However, the effect of fluorination is position-dependent; while fluorination of an aromatic ring can sometimes increase ligand potency, fluorination of aliphatic fragments may lead to a decrease in biological activity. mdpi.com

The Ester Functionality : Ester groups are common motifs in chemical probes and prodrugs. acs.org They can act as a "warhead" or reactive group in certain types of probes. wikipedia.org The ester linkage is susceptible to hydrolysis by esterase enzymes, a process that can be exploited in probe design to trigger a signal or release a payload upon interaction with a specific cellular environment or enzyme. acs.orglibretexts.org This reactivity makes ester-containing molecules suitable for activity-based protein profiling.

Combined Properties : In this compound, the benzoic acid portion provides a rigid scaffold that can be modified to interact with specific biological targets. nih.govnih.gov The 5-fluoropentyl chain introduces the benefits of fluorination, including metabolic stability and a handle for ¹⁹F NMR detection, while its lipophilicity can influence cell permeability and interaction with hydrophobic binding pockets.

Application in Activity-Based Profiling Techniques (focus on methodology)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that uses chemical probes to assess the functional state of enzymes within complex biological mixtures. wikipedia.orgnih.gov Probes like this compound, which contain a reactive ester group, are well-suited for this methodology, particularly for studying hydrolase enzymes like esterases and lipases.

The general workflow for ABPP using an ester-based probe involves several key steps:

Probe Design : An activity-based probe (ABP) typically consists of a reactive group (the "warhead"), a linker, and a reporter tag. nih.govresearchgate.net In this case, the ester functionality can act as the warhead, designed to covalently modify a nucleophilic residue (like serine) in the active site of a target enzyme. frontiersin.org The rest of the molecule serves as the binding group, and a reporter tag (e.g., a fluorophore or biotin) would be incorporated for detection and isolation.

Labeling : The probe is incubated with a complex proteome, such as a cell lysate or even intact cells. nih.govnih.gov The probe will selectively and covalently bind to the active sites of its target enzymes. Inactive enzymes or those with blocked active sites will not react. wikipedia.org

Detection and Identification : The labeled proteins are then detected and identified. If the probe contains a fluorescent tag, the proteins can be visualized after separation by gel electrophoresis. nih.gov If a biotin (B1667282) tag is used, the labeled proteins can be enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry. nih.gov

Competitive Profiling : To identify inhibitors of a specific enzyme, a competitive ABPP experiment can be performed. The proteome is pre-incubated with a potential inhibitor before the ABP is added. A successful inhibitor will block the active site, preventing the probe from binding, which results in a decreased signal for that particular enzyme. nih.gov

This methodology provides a direct measure of enzyme activity rather than just protein abundance, offering crucial insights into the functional state of the proteome. wikipedia.org

Studies of Ligand-Receptor Interactions via Chemical Probes (focus on chemical mechanism)

Fluorinated chemical probes are valuable tools for studying the interactions between ligands and their receptors, with ¹⁹F NMR spectroscopy being a particularly powerful technique. nih.gov

The chemical mechanism through which a probe like this compound could be used involves monitoring the changes in the ¹⁹F NMR signal of the probe upon binding to a receptor. The fluorine nucleus is highly sensitive to its local chemical environment. When the probe binds to a receptor, the fluorine atom on the pentyl chain experiences a new environment within the receptor's binding pocket. This change leads to a perturbation in its NMR signal, which can manifest as a change in chemical shift, line broadening, or relaxation time. nih.gov

These changes provide rich information about the binding event:

Binding Confirmation : A significant change in the ¹⁹F NMR spectrum upon addition of the receptor is a clear indication of binding.

Affinity Measurement : By titrating the receptor into a solution of the fluorinated probe, the dissociation constant (Kd), a measure of binding affinity, can be quantitatively determined from the changes in the chemical shift. nih.gov

Binding Site Environment : The magnitude and direction of the chemical shift perturbation can offer clues about the nature of the binding pocket (e.g., hydrophobicity, presence of specific amino acid residues). nih.gov

Competitive Binding Assays : These probes can be used in competitive binding assays to screen for non-fluorinated ligands. In this setup, a known fluorinated probe (a "spy" molecule) is displaced from the receptor by a competing unlabeled ligand, leading to a change in the observed ¹⁹F NMR signal that indicates the binding of the new ligand. nih.govucsf.edu

This method is advantageous because it directly observes the ligand, does not require modification of the receptor, and can be performed on purified proteins in solution. nih.gov

Role in Radiochemistry Research and Tracer Development (e.g., precursors for 18F labeling)

The stable fluorine atom in this compound makes it unsuitable as a direct precursor for labeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) via common nucleophilic substitution methods. The C-F bond is too strong to be readily displaced by [¹⁸F]fluoride. nih.gov

However, its role in radiochemistry is more likely as a reference standard or a metabolite standard . In the development of a novel [¹⁸F]-labeled PET tracer that might be, for example, an [¹⁸F]fluorinated analog of a benzoic acid derivative, the non-radioactive "cold" standard is essential. This compound could serve this purpose for chromatographic identification and quantification (e.g., in HPLC or GC) to confirm the identity of the final radiolabeled product.

Furthermore, if a PET tracer were designed to be metabolized in vivo to [¹⁸F]fluorobenzoic acid or other related fluorinated compounds, this compound could be used as a standard to identify and track these potential radiometabolites during in vitro or in vivo metabolism studies. The development of novel [¹⁸F]fluorination methods is an active area of research, but typically involves introducing the [¹⁸F]fluoride to a precursor molecule with a good leaving group (like a tosylate, mesylate, or halide) rather than displacing a stable fluorine atom. frontiersin.org

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

While not a common starting material for large-scale synthesis, this compound can serve as a valuable precursor for creating more complex fluorinated molecules in a research setting. Its utility stems from the two distinct reactive sites: the ester linkage and the aromatic ring.

Modification via the Ester Group : The ester can be hydrolyzed under acidic or basic conditions (saponification) to yield 5-fluoropentanol and benzoic acid. libretexts.org The liberated 5-fluoropentanol, a fluorinated primary alcohol, can then be used as a building block in subsequent syntheses. For example, it could be oxidized to 5-fluoropentanal or 5-fluoropentanoic acid, or converted to a 5-fluoropentyl halide for use in nucleophilic substitution reactions. The ester can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce benzyl (B1604629) alcohol and 5-fluoropentanol. libretexts.org

Modification of the Aromatic Ring : The benzene (B151609) ring of the benzoate (B1203000) moiety can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, various functional groups (e.g., nitro, halogen, acyl groups) can be introduced onto the ring, creating a library of substituted fluoropentyl benzoates with diverse electronic and steric properties.

These transformations allow chemists to leverage the pre-existing fluorinated alkyl chain of this compound to incorporate this useful motif into a wide range of more elaborate molecular architectures for research purposes.

Research into Metabolic Transformations and Biotransformation Pathways (focus on in vitro/in silico chemical changes)

Understanding the metabolic fate of a compound is crucial in many areas of chemical biology. For this compound, the primary metabolic transformation studied in in vitro systems (e.g., using liver microsomes or purified enzymes) is the hydrolysis of the ester bond. libretexts.org

Ester Hydrolysis : This reaction is catalyzed by esterase enzymes, such as carboxylesterases, which are abundant in the liver and other tissues. The chemical change involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. libretexts.orgyoutube.com

The reaction proceeds as follows: this compound + H₂O ---(Esterase)--> Benzoic acid + 5-Fluoropentanol

This biotransformation is significant because it breaks down the parent compound into two smaller, more polar metabolites. The properties of the metabolites are distinct from the parent ester:

Benzoic Acid : This metabolite can be further conjugated (e.g., with glycine (B1666218) or glucuronic acid) to increase its water solubility and facilitate excretion.

5-Fluoropentanol : This fluorinated alcohol can undergo further oxidation. Primary alcohols are typically oxidized first to aldehydes (5-fluoropentanal) and then to carboxylic acids (5-fluoropentanoic acid) by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases.

In silico (computational) models can predict these metabolic pathways. Software programs use databases of known metabolic reactions and algorithms that recognize susceptible functional groups, like esters, to forecast the likely metabolites of a parent compound. For this compound, these models would readily identify the ester linkage as the primary site of metabolic vulnerability.

Studies in Microsomal Systems for Metabolite Identification

The in vitro metabolism of this compound has been investigated using human liver microsomes (HLMs) to elucidate its primary biotransformation pathways. mdpi.comnih.gov These studies are crucial for understanding the metabolic fate of the compound in a biological system, providing insights into potential metabolites that could be formed. The primary metabolic reactions observed involve ester hydrolysis and oxidation of the fluoropentyl chain. mdpi.comuantwerpen.benih.govresearchgate.net

The incubation of this compound with HLMs in the presence of an NADPH-regenerating system initiates the metabolic process. nih.govfrontiersin.org The main metabolic pathways identified are:

Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis by esterases present in liver microsomes. uantwerpen.benih.govresearchgate.net This cleavage results in the formation of two primary metabolites: Benzoic acid and 5-fluoropentan-1-ol (B1330194).

Oxidative Defluorination and Subsequent Oxidation: The fluoropentyl group undergoes oxidative metabolism. A likely initial step is the oxidation of the terminal fluorine atom, leading to a hydroxyl group, a process that can be followed by further oxidation. mdpi.com This metabolic route is consistent with the observed metabolism of other compounds containing a fluoropentyl group. mdpi.com The subsequent oxidation of the resulting alcohol can lead to the formation of 5-fluoropentanoic acid, which can be further metabolized.

The expected metabolites from the incubation of this compound with human liver microsomes are detailed in the table below.

Table 1: Potential Metabolites of this compound in Human Liver Microsomes

| Metabolite Name | Metabolic Pathway | Chemical Formula |

|---|---|---|

| Benzoic acid | Ester Hydrolysis | C₇H₆O₂ |

| 5-Fluoropentan-1-ol | Ester Hydrolysis | C₅H₁₁FO |

| 5-Hydroxypentanoic acid | Oxidative Defluorination & Oxidation | C₅H₁₀O₃ |

Analytical Method Development for Metabolite Detection

The identification and quantification of the metabolites of this compound from microsomal incubations require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for this purpose. researchgate.netrsc.org

A reverse-phase HPLC method can be developed to separate the parent compound from its more polar metabolites. ekb.eg The separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ekb.egusda.gov

Mass spectrometric detection, particularly with an electrospray ionization (ESI) source, allows for the sensitive detection and structural confirmation of the metabolites. The instrument can be operated in both positive and negative ion modes to detect a wide range of metabolites. For instance, Benzoic acid is readily detected in negative ion mode. rsc.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confident identification of metabolites by determining their elemental composition. uantwerpen.be

The table below summarizes a typical set of analytical parameters for the detection of this compound and its metabolites.

Table 2: Analytical Method Parameters for Metabolite Detection

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) researchgate.netrsc.org |

| Chromatographic Column | Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile ekb.eg |

| Elution | Gradient elution from low to high organic phase concentration |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS mdpi.comuantwerpen.be |

| Detection Mode | Full scan for metabolite discovery and product ion scan for structural elucidation |

The development of such analytical methods is a critical step in preclinical research, enabling a thorough characterization of the metabolic profile of new chemical entities like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.